molecular formula C19H22O3 B1325925 Ethyl 7-(1-naphthyl)-7-oxoheptanoate CAS No. 898752-79-9

Ethyl 7-(1-naphthyl)-7-oxoheptanoate

Cat. No. B1325925
M. Wt: 298.4 g/mol
InChI Key: KOGAIQGJVRNCQB-UHFFFAOYSA-N
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Description

Ethyl 7-(1-naphthyl)-7-oxoheptanoate is a complex organic compound. It contains a naphthyl group, which is a polycyclic aromatic hydrocarbon made up of two fused benzene rings . It also has an ester functional group, which is characterized by a carbonyl adjacent to an ether group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings from the naphthyl group, the carbonyl group from the ester, and the long carbon chain . The exact structure would need to be confirmed using techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. The ester group could undergo hydrolysis, transesterification, or reduction . The aromatic ring could participate in electrophilic aromatic substitution or other reactions typical of aromatic systems .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. The presence of the aromatic ring and ester group would likely make it relatively polar. Its boiling and melting points would likely be higher than those of simpler organic compounds due to the increased molecular weight .

Scientific Research Applications

Synthesis and Chemical Properties

  • Ethyl 7-(1-naphthyl)-7-oxoheptanoate and related compounds have been studied for their synthesis methods and chemical properties. For instance, the reaction of cycloheptanone with potassium persulfate in ethanol or methanol produces ethyl or methyl 7-hydroxyheptanoate, which can be converted into ethyl or methyl 7-oxoheptanoate (Ballini, Marcantoni, & Petrini, 1991).
  • Other related studies have focused on photochemistry aspects, like examining the photochemical reactions of 2-(1-naphthyl)ethyl benzoates in various solvents, revealing interesting insights into intramolecular electron transfer mechanisms (Morley & Pincock, 2001).

Biological and Pharmacological Applications

  • Compounds structurally similar to Ethyl 7-(1-naphthyl)-7-oxoheptanoate have been synthesized and investigated for their biological activities. For example, the microwave-assisted synthesis of ethyl 7-chloro-4-oxo-l,4-dihydro-1,8-naphthyridine-3-carboxylate, an important intermediate for naphthyridone derivatives, has been studied due to their broad spectrum of biological activity (Leyva-Ramos, Leyva, Cardoso-Ortiz, & Hernández-López, 2017).

Material Science and Organic Synthesis

  • In material science and organic synthesis, such compounds are explored for creating new molecular structures. For instance, the condensation of naphthalene-1,2-dicarboxylic anhydride with 2-naphthylacetic acid has led to the synthesis of structurally unique compounds (Bergmann & Agranat, 1971).

Chemical Structure Analysis

  • Studies on the crystal and molecular structure of related compounds, such as ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, have been conducted to understand their molecular configurations and stability, which is crucial for their potential applications (Kaur et al., 2012).

Safety And Hazards

As with any chemical, handling Ethyl 7-(1-naphthyl)-7-oxoheptanoate would require appropriate safety measures. It’s important to use personal protective equipment, avoid inhalation or contact with skin or eyes, and ensure adequate ventilation .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the synthesis of other complex organic compounds or in various industrial applications .

properties

IUPAC Name

ethyl 7-naphthalen-1-yl-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O3/c1-2-22-19(21)14-5-3-4-13-18(20)17-12-8-10-15-9-6-7-11-16(15)17/h6-12H,2-5,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGAIQGJVRNCQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645604
Record name Ethyl 7-(naphthalen-1-yl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-(1-naphthyl)-7-oxoheptanoate

CAS RN

898752-79-9
Record name Ethyl ζ-oxo-1-naphthaleneheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898752-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-(naphthalen-1-yl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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